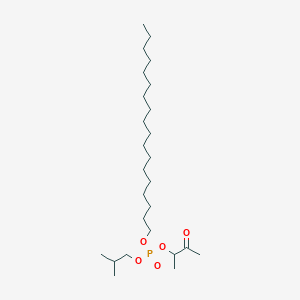
2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is also referred to as phosphoric acid, 1-methyl-2-oxopropyl 2-methylpropyl octadecyl ester . This compound is characterized by its complex molecular structure, which includes a phosphate group, a long alkyl chain, and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to ensure the quality and consistency of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the ketone functional group to an alcohol.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of phosphate esters .
Scientific Research Applications
2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of phosphate metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: The compound is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are critical for regulating various biochemical pathways. Additionally, the long alkyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropyl octadecyl phosphate
- Octadecyl 3-oxobutan-2-yl phosphate
- 2-Methylpropyl 3-oxobutan-2-yl phosphate
Uniqueness
2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate is unique due to its combination of a long alkyl chain, a ketone functional group, and a phosphate ester. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
112472-17-0 |
|---|---|
Molecular Formula |
C26H53O5P |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
2-methylpropyl octadecyl 3-oxobutan-2-yl phosphate |
InChI |
InChI=1S/C26H53O5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-32(28,30-23-24(2)3)31-26(5)25(4)27/h24,26H,6-23H2,1-5H3 |
InChI Key |
ZLWKOMNUQQRGBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCC(C)C)OC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
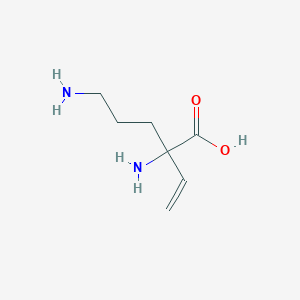
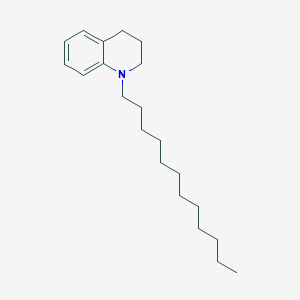



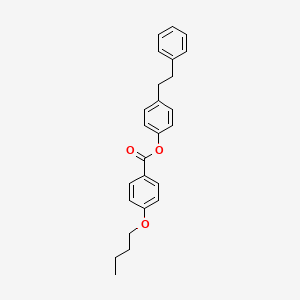
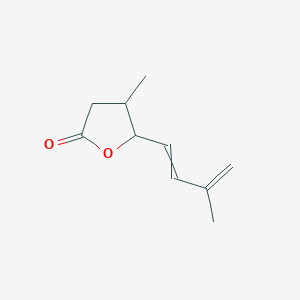
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
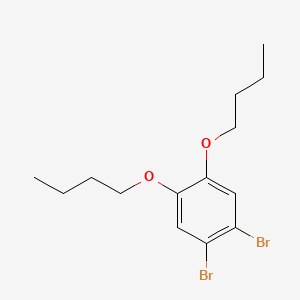

![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
